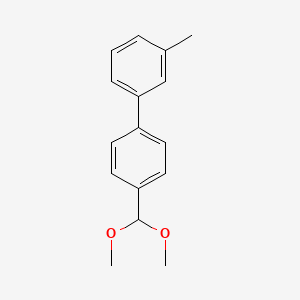
4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, structure, and any common or trivial names. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity. Techniques used can include spectroscopy, chromatography, and thermal analysis .Scientific Research Applications
Fluorescent Probes and Sensing Technology
Researchers have been exploring the structural and electronic characteristics of biphenyl derivatives for the development of sensitive and powerful fluorescent probes. For instance, the study by Maus and Rurack (2000) introduces a new approach towards highly sensitive fluorescent probes by tuning the molecular structure of donor–acceptor-substituted biphenyls. These compounds, due to their planar structure in the excited state, are found to be suitable as pH-sensitive fluorescent probes, demonstrating significant signal changes and high proton sensitivity which can be employed in highly sensitive pH fluorosensing across a broad pH range. This research showcases the potential of biphenyl derivatives in monitoring pH and solvent proticity, highlighting their applicability in creating advanced sensing technologies (Maus & Rurack, 2000).
Chemical Synthesis and Material Science
The enzymatic synthesis of soluble polyphenol derivatives from 4,4'-biphenyldiol, as demonstrated by Kobayashi, Kurioka, and Uyama (1996), represents another facet of research focusing on biphenyl compounds. The study details an oxidative polymerization process to produce polymeric materials with high yield and thermal stability. Such materials, soluble in polar solvents, have implications for the development of new materials with potential applications in various industries, including electronics and pharmaceuticals (Kobayashi, Kurioka, & Uyama, 1996).
Antimicrobial Studies
Research into the antimicrobial properties of biphenyl derivatives further underscores their significance in scientific applications. Ghorab et al. (2017) synthesized a series of compounds from biphenyl derivatives that displayed interesting antimicrobial activities against a range of bacteria and fungi. These findings suggest the potential use of biphenyl compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Ghorab, Soliman, Alsaid, & Askar, 2017).
Molecular and Material Characterization
Zhang et al. (2017) explored the aggregation-induced chirality of biphenyl dipeptides, revealing how the chirality of alanine at the C-terminus controls the handedness of coiled nanoribbons formed by these compounds. This study provides insights into the design of chiral materials and the understanding of molecular self-assembly processes, which are crucial for the development of novel nanomaterials (Zhang, Qin, Lin, Li, Li, & Yang, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(dimethoxymethyl)-4-(3-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12-5-4-6-15(11-12)13-7-9-14(10-8-13)16(17-2)18-3/h4-11,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRPDHOSNFUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-ethoxybenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2669443.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2669444.png)
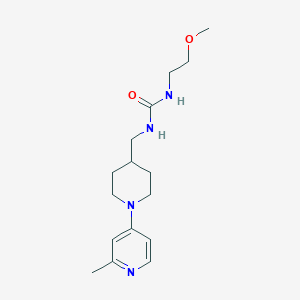
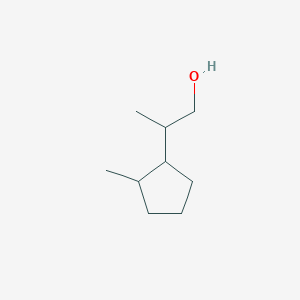
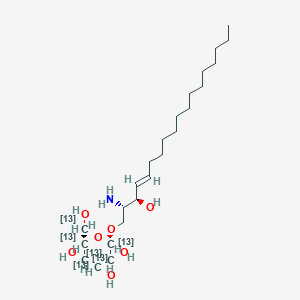
![Tetrazolo[1,5-a]pyridin-8-ylboronic acid](/img/structure/B2669454.png)
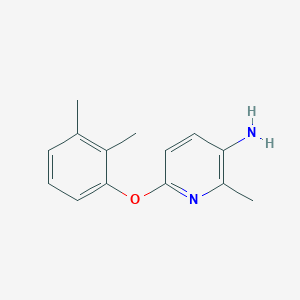
![1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2669456.png)

![N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B2669458.png)
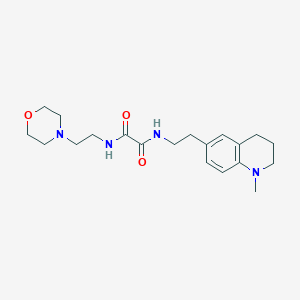
![N-(5-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2669461.png)

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669465.png)